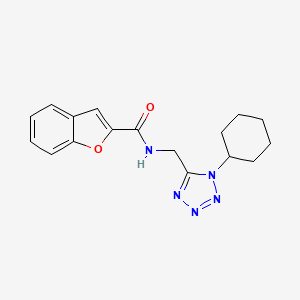

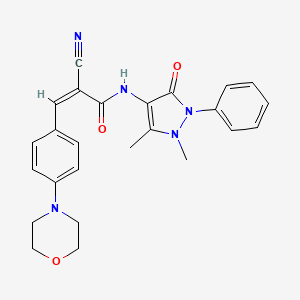

![molecular formula C13H15N3O B2376897 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline CAS No. 2200542-28-3](/img/structure/B2376897.png)

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline” is a chemical compound that contains a quinoxaline moiety and a pyrrolidine ring . Quinoxaline is a heterocyclic compound with a bicyclic structure, containing two nitrogen atoms. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline” likely involves a quinoxaline core with a pyrrolidine ring attached via an oxygen atom. The pyrrolidine ring is likely to contribute to the stereochemistry of the molecule .科学的研究の応用

Metal-free C3-alkoxycarbonylation of Quinoxalines

A facile protocol for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates has been reported. This method, involving metal- and base-free conditions, is notable for its simplicity and efficiency in synthesizing key structural motifs prevalent in bioactive natural products and synthetic drugs (Xie et al., 2019).

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline N,N-dioxide and derivatives demonstrate promising antimicrobial activity against bacterial and yeast strains. These compounds, including 2-methylquinoxaline-1,4-dioxide and others, showcase potential as new drugs for antimicrobial chemotherapy, highlighting the structural versatility of quinoxalines in medicinal chemistry (Vieira et al., 2014).

Green Synthesis of Quinoxaline Derivatives

The green synthesis of quinoxaline, oxazine, thiazine, and dioxin derivatives underlines the environmental and pharmacological significance of these compounds. Utilizing water as a solvent and ultrasound irradiation, this approach emphasizes sustainable methods in synthesizing compounds with wide-ranging biological activities and applications in solar cells, dyes, and organic semiconductors (Mishra et al., 2019).

Pesticidal Activities of Quinoxalines

Quinoxaline derivatives exhibit herbicidal, fungicidal, and insecticidal activities, with certain compounds showing potent broad-spectrum fungicidal activity against plant pathogens. This research underscores the role of quinoxaline derivatives in developing new pesticides and pharmaceuticals (Liu et al., 2020).

Fluorescent Quinoxalinylium Derivatives

The synthesis of a new fluorescent quinoxalinylium derivative demonstrates the potential of quinoxalines as fluorophores. This compound, derived from the Cu(II)-mediated reaction of a Schiff base, exhibits promising fluorescence properties, suggesting applications in bioimaging and molecular probes (Koner & Ray, 2008).

将来の方向性

The future directions for research on “2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline” could include exploring its potential biological activities, given the known activities of compounds containing pyrrolidine and quinoxaline . Further studies could also investigate its synthesis and chemical properties.

特性

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)oxyquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16-7-6-10(9-16)17-13-8-14-11-4-2-3-5-12(11)15-13/h2-5,8,10H,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKFJKWTQQSRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

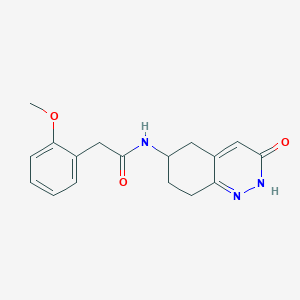

![(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2376814.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2376816.png)

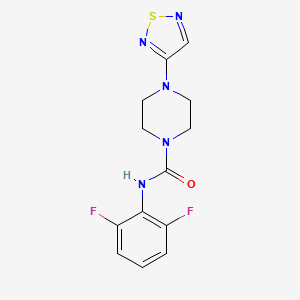

![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)

![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)

![5-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2376822.png)

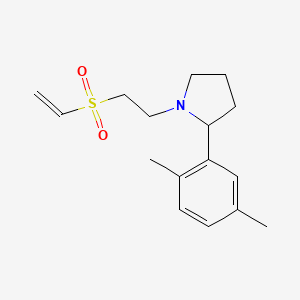

![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)